Isoform Selectivity: Balanced p38α/β Inhibition vs. Pan-Selectivity or p38α-Specificity
Losmapimod exhibits a specific selectivity profile for p38α and p38β, with pKi values of 8.1 and 7.6 (Kis of 7.9 nM and 25.1 nM), respectively, and shows no significant inhibition of p38γ or p38δ at a concentration of 10 µM . This contrasts with Doramapimod (BIRB 796), a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), indicating broader isoform coverage [1]. It also differs from the highly p38α-selective Pamapimod, which has an IC50 of 14 nM for p38α but a 34-fold weaker IC50 of 480 nM for p38β and no activity on p38γ/δ [2].
| Evidence Dimension | Isoform Selectivity (p38α, p38β, p38γ, p38δ) |
|---|---|
| Target Compound Data | p38α pKi = 8.1 (Ki = 7.9 nM); p38β pKi = 7.6 (Ki = 25.1 nM); No significant inhibition of p38γ/δ at 10 µM . |
| Comparator Or Baseline | Doramapimod: IC50 (p38α)=38 nM, (p38β)=65 nM, (p38γ)=200 nM, (p38δ)=520 nM [1]. Pamapimod: IC50 (p38α)=14 nM, (p38β)=480 nM; No activity on p38γ/δ [2]. |
| Quantified Difference | Losmapimod is ~4.8-fold more potent than Doramapimod on p38α (Ki=7.9 nM vs IC50=38 nM) but does not inhibit p38γ/δ like Doramapimod. Compared to Pamapimod, Losmapimod is 3.2-fold more selective for p38β (Ki ratio: p38α/p38β = 3.2 for Losmapimod vs. 34 for Pamapimod). |
| Conditions | Cell-free enzymatic assays using ligand-displacement fluorescence polarization for Losmapimod . |
Why This Matters
The choice between a balanced p38α/β inhibitor, a pan-p38 inhibitor, or a p38α-specific inhibitor has profound implications for downstream signaling and off-target effects, making Losmapimod the preferred tool for dissecting p38α/β-dependent biology without confounding γ/δ activity.
- [1] Bioll. (n.d.). p38 MAPK Inhibitor Comparison Table. View Source
- [2] ScienceDirect. (2025). Pamapimod, a Novel p38 Mitogen-Activated Protein Kinase Inhibitor: Preclinical Analysis of Efficacy and Selectivity. View Source
